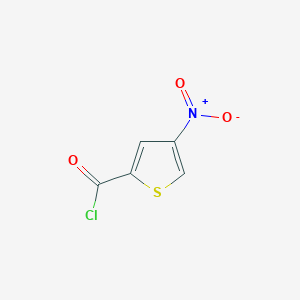
Purine, 6-chloro-9-(d-1-methylphenethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine, 6-chloro-9-(d-1-methylphenethyl)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a d-1-methylphenethyl group at the 9th position of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(d-1-methylphenethyl)- typically involves the chlorination of purine at the 6th position followed by the introduction of the d-1-methylphenethyl group at the 9th position. One common method involves the use of 6-chloropurine as a starting material. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Purine, 6-chloro-9-(d-1-methylphenethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various purine derivatives with different functional groups at the 6th position.
科学的研究の応用
Purine, 6-chloro-9-(d-1-methylphenethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Purine, 6-chloro-9-(d-1-methylphenethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular functions. For example, purine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can result in the suppression of cell proliferation .
類似化合物との比較
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position.
9-Benzylpurine: A derivative with a benzyl group at the 9th position.
6-Methylpurine: A derivative with a methyl group at the 6th position.
Comparison: Purine, 6-chloro-9-(d-1-methylphenethyl)- is unique due to the presence of both the chlorine atom and the d-1-methylphenethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
73972-53-9 |
|---|---|
分子式 |
C14H13ClN4 |
分子量 |
272.73 g/mol |
IUPAC名 |
6-chloro-9-[(2R)-1-phenylpropan-2-yl]purine |
InChI |
InChI=1S/C14H13ClN4/c1-10(7-11-5-3-2-4-6-11)19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-10H,7H2,1H3/t10-/m1/s1 |
InChIキー |
AWGWIELXCODGMV-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
正規SMILES |
CC(CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)






![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)



![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)


